molecular formula C23H16ClF3N4O3 B11274567 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11274567
M. Wt: 488.8 g/mol
InChI Key: NHSJZRPCKGXOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[3,2-d]pyrimidine class, characterized by a fused bicyclic core with a 2,4-dioxo-3,4-dihydro scaffold. Key structural features include:

  • An N-(3-(trifluoromethyl)phenyl)acetamide side chain, where the trifluoromethyl (CF₃) group enhances metabolic stability and electron-withdrawing properties.

Pyrido-pyrimidine derivatives are widely studied for kinase inhibition, anti-inflammatory, and anticancer activities.

Properties

Molecular Formula

C23H16ClF3N4O3

Molecular Weight

488.8 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H16ClF3N4O3/c24-16-8-6-14(7-9-16)12-31-21(33)20-18(5-2-10-28-20)30(22(31)34)13-19(32)29-17-4-1-3-15(11-17)23(25,26)27/h1-11H,12-13H2,(H,29,32)

InChI Key

NHSJZRPCKGXOEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, including the formation of the pyrido[3,2-d]pyrimidine core and subsequent functionalization. One common method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine, followed by the construction of the annellated pyrrolo ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions and purification techniques to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions may be employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

The table below compares the target compound with structurally related molecules from published studies:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Pyrido[3,2-d]pyrimidine 4-Chlorobenzyl, N-(3-CF₃-phenyl)acetamide ~500 (estimated) Hypothesized kinase inhibition
Example 83 (Pyrazolo[3,4-d]pyrimidine) Pyrazolo[3,4-d]pyrimidine 3-Fluorophenyl, 4-isopropoxyphenyl, dimethylamino 571.198 Kinase inhibition (e.g., CDK, JAK)
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl 257.68 Monomer for polyimide synthesis
11f (Dihydropyrimido[4,5-d]pyrimidine) Dihydropyrimido[4,5-d]pyrimidine Benzyl, 4-methylphenyl, methylpyridinylamino ~700 (estimated) Not specified (anticancer candidate)

Key Observations

Core Structure Influence: The pyrido[3,2-d]pyrimidine core in the target compound is structurally distinct from pyrazolo[3,4-d]pyrimidine (Example 83) and dihydropyrimido[4,5-d]pyrimidine (11f). These cores influence binding modes to kinase targets; pyrido-pyrimidines often exhibit enhanced planarity, favoring ATP-competitive inhibition .

Substituent Effects: The 4-chlorobenzyl group in the target compound may improve membrane permeability compared to the 3-fluorophenyl group in Example 83. However, fluorinated aryl groups (e.g., in Example 83) are associated with increased target selectivity . The trifluoromethyl group in the target’s acetamide side chain enhances metabolic stability relative to non-fluorinated analogs (e.g., 3-chloro-N-phenyl-phthalimide) .

Synthetic Routes :

  • The acetamide moiety in the target compound likely involves coupling reactions similar to those used in Example 83, where palladium-catalyzed cross-coupling or nucleophilic substitution is employed .

Research Findings and Hypotheses

  • Kinase Inhibition: Pyrido-pyrimidine analogs demonstrate IC₅₀ values in the nanomolar range for kinases like EGFR and VEGFR. The target compound’s CF₃ group may reduce off-target effects compared to non-fluorinated derivatives .
  • Thermal Stability : Analogous compounds (e.g., Example 83) exhibit high melting points (>300°C), suggesting the target compound may also display robust thermal stability, advantageous for formulation .

Biological Activity

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has gained attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyrido[3,2-d]pyrimidine core , which is fused with a 2,4-dioxo group and substituted with various aromatic rings. The presence of chlorine and trifluoromethyl groups enhances its potential biological activity. The molecular formula is C22H19ClF3N4O3C_{22}H_{19}ClF_3N_4O_3 with a molecular weight of approximately 489.74 g/mol .

Molecular Formula and Properties

PropertyValue
Molecular FormulaC22H19ClF3N4O3
Molecular Weight489.74 g/mol
PurityTypically 95%

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways. Preliminary studies suggest that it may exhibit antitumor , anti-inflammatory , and antimicrobial properties due to its structural components.

Antitumor Activity

Research indicates that compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrido[3,2-d]pyrimidines have been evaluated for their anticancer potential, with some exhibiting IC50 values in low micromolar ranges against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies on similar structures have demonstrated the inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Antimicrobial Activity

Preliminary evaluations indicate potential antimicrobial activity against various pathogens. Structure-activity relationship studies suggest that modifications in the aromatic substituents can enhance the antimicrobial efficacy of related compounds .

Case Study 1: Antitumor Evaluation

A study conducted on pyrido[3,2-d]pyrimidine derivatives revealed that compounds similar to the target molecule exhibited significant cytotoxicity against the colon carcinoma HCT-116 cell line with IC50 values ranging from 0.014 to 5.87 µg/mL . These findings highlight the potential of this class of compounds in cancer therapy.

Case Study 2: Anti-inflammatory Activity

In another study focusing on structural analogs, certain derivatives were found to inhibit LPS-induced nitric oxide production effectively. Compounds showed comparable potency to established anti-inflammatory agents, indicating their therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.